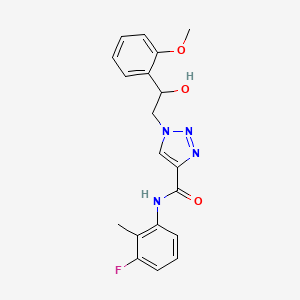
N-(3-fluoro-2-methylphenyl)-1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-2-methylphenyl)-1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Dye Synthesis and Properties
Research into fluorescent dyes involving triazole compounds has shown promising results. For example, the synthesis of fluorescent dyes bearing thioimidate, 4-hydroxythiazolyl, and other moieties, displaying fluorescence in the range of 412–672 nm with quantum yields 0.1–0.88, suggests potential applications in imaging and sensor technologies. These compounds demonstrate solvatochromism, indicating emission from intramolecular charge transfer (ICT) excited states, which could be harnessed for designing novel fluorescent materials with specific photophysical properties (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Structural Analysis and Antimicrobial Evaluation
Another study focused on the structural analysis of N-substituted pyrazoline compounds, revealing specific geometric parameters and intermolecular interactions. These structural insights contribute to a deeper understanding of the molecular architecture of triazole derivatives and their potential interactions in biological systems. Furthermore, antimicrobial activity evaluation of triazole derivatives highlights their potential as scaffolds for developing new antibacterial and antifungal agents (Köysal, Işık, Sahin, & Palaska, 2005).
Anticancer Agent Development
In the realm of anticancer research, a series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated against various human cancer cell lines, demonstrating the potential of triazole derivatives in cancer therapy. The structure-activity relationship (SAR) of these compounds provides valuable insights for the design of novel cytotoxic agents (Aliabadi et al., 2010).
PET Radiotracer Development
Furthermore, the development of PET radiotracers based on triazole derivatives for studying CB1 cannabinoid receptors in the brain showcases the application of these compounds in neurology and pharmacology. The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer, indicates the versatility of triazole derivatives in the development of diagnostic tools (Katoch-Rouse & Horti, 2003).
Propiedades
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-12-14(20)7-5-8-15(12)21-19(26)16-10-24(23-22-16)11-17(25)13-6-3-4-9-18(13)27-2/h3-10,17,25H,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGUQCLQAQIRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
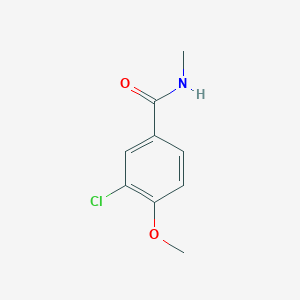
![7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2554545.png)


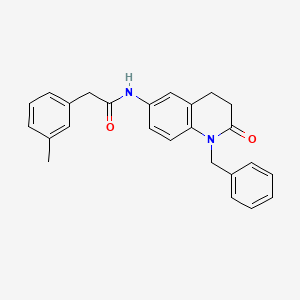
![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]prop-2-enamide](/img/structure/B2554550.png)
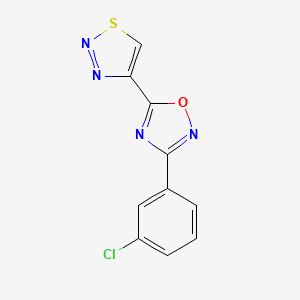
![1-(5-Chloro-2-methoxyphenyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2554554.png)
![4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2554556.png)
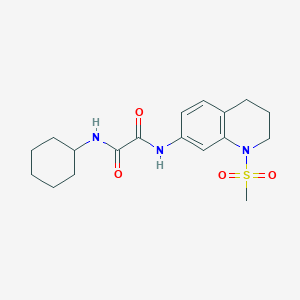
![3-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2554559.png)
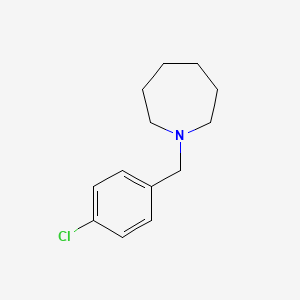
![5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2554561.png)
![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide](/img/structure/B2554564.png)
